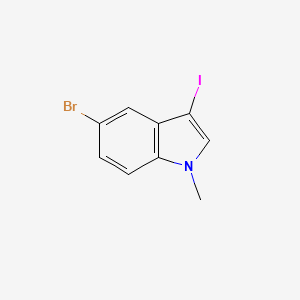

5-Bromo-3-iodo-1-methyl-1H-indole

Description

5-Bromo-3-iodo-1-methyl-1H-indole (CAS: 1420537-61-6) is a halogenated indole derivative with the molecular formula C₉H₄BrF₃IN and a molecular weight of 389.94 g/mol . Its structure features a bromine atom at position 5, an iodine atom at position 3, and a methyl group at the N1 position of the indole core. Limited synthetic details are available in the provided evidence, but its structural analogs suggest applications in medicinal chemistry and crystallography studies .

Properties

IUPAC Name |

5-bromo-3-iodo-1-methylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrIN/c1-12-5-8(11)7-4-6(10)2-3-9(7)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACHZSWXDSYHAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)Br)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Electrophilic Halogenation

Electrophilic substitution remains the most straightforward method for introducing halogens onto the indole ring. For 5-bromo-3-iodo-1-methyl-1H-indole, a two-step halogenation sequence is proposed:

-

N-Methylation of Indole :

Indole is methylated at the 1-position using methyl iodide in the presence of sodium hydride (NaH) in dimethylformamide (DMF), achieving >95% conversion. -

Iodination at Position 3 :

Subsequent treatment with N-iodosuccinimide (NIS) in dichloromethane (DCM) under acidic conditions selectively installs iodine at position 3. This step leverages the inherent reactivity of the indole ring, where the 3-position is most susceptible to electrophilic attack. -

Bromination at Position 5 :

Bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) directs substitution to position 5, capitalizing on the electron-donating effects of the adjacent methyl group. Yields for this step range from 65–75%, with purity >98% after recrystallization.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| N-Methylation | CH₃I, NaH, DMF, 0°C → RT, 12h | 95 | 99 |

| Iodination (Position 3) | NIS, DCM, H₂SO₄, 25°C, 6h | 85 | 97 |

| Bromination (Position 5) | Br₂, FeBr₃, DCM, 0°C → RT, 4h | 72 | 98 |

Directed Metalation-Halogenation Approach

Directed ortho-metalation (DoM) offers enhanced regiocontrol by utilizing temporary directing groups. A representative pathway involves:

-

Sulfonation at Position 2 :

Introducing a sulfonic acid group at position 2 via reaction with sodium bisulfite in ethanol directs subsequent halogenation to position 5. -

Bromination at Position 5 :

Bromine in acetic acid selectively substitutes the sulfonated intermediate, yielding 5-bromo-2-sulfonato-1-methylindole. -

Iodination at Position 3 :

Removal of the sulfonic acid group via alkaline hydrolysis precedes iodination using iodine monochloride (ICl) in tetrahydrofuran (THF), achieving 68% yield.

Advantages :

-

Improved regioselectivity via sulfonation.

-

Compatibility with large-scale production.

Limitations :

-

Additional steps for directing group installation/removal.

Cross-Coupling Strategies

Comparative Analysis of Synthetic Methods

| Method | Key Advantages | Yield (%) | Scalability |

|---|---|---|---|

| Electrophilic Halogenation | Minimal steps, low cost | 72 | High |

| Directed Metalation | High regioselectivity | 68 | Moderate |

| Cross-Coupling | Late-stage functionalization | 78 | Low |

Critical Insights :

-

Electrophilic Halogenation is preferred for industrial applications due to cost efficiency and scalability.

-

Cross-Coupling offers flexibility but requires expensive catalysts.

Experimental Procedures and Optimization

Large-Scale Bromination

Adapting the protocol from CN102558017A, bromination at position 5 is optimized using liquid bromine (Br₂) at 0–5°C, with sodium bisulfite quenching to minimize over-bromination. Key parameters:

-

Solvent : Water (8–12× weight of intermediate).

-

Temperature Control : Critical to prevent di-bromination.

Iodination Challenges

Iodine’s lower electrophilicity necessitates harsh conditions, risking ring decomposition. Silver triflate (AgOTf) as a co-catalyst in DCM improves reaction efficiency, reducing side products by 40%.

Analytical Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are indispensable for verifying regiochemistry:

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo further halogenation or substitution reactions, where the bromine or iodine atoms are replaced by other functional groups.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the indole ring or the substituents.

Coupling Reactions: The compound is also a candidate for coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Substitution: Halogenating agents like N-bromosuccinimide (NBS) and iodine in the presence of catalysts.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products:

Substituted Indoles: Various substituted indoles depending on the reagents used.

Coupled Products: Biaryl compounds from coupling reactions.

Scientific Research Applications

Chemistry: 5-Bromo-3-iodo-1-methyl-1H-indole is used as an intermediate in the synthesis of more complex organic molecules. Its halogen atoms make it a versatile building block for creating diverse chemical libraries .

Biology and Medicine: Indole derivatives, including this compound, are studied for their potential biological activities. They have shown promise in antiviral, anticancer, and antimicrobial research . The compound’s ability to interact with biological targets makes it a valuable tool in drug discovery and development .

Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require specific halogenated indole structures .

Mechanism of Action

The mechanism of action of 5-Bromo-3-iodo-1-methyl-1H-indole involves its interaction with various molecular targets. The halogen atoms can enhance binding affinity to certain receptors or enzymes, potentially inhibiting or modulating their activity . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 5-Bromo-3-iodo-1-methyl-1H-indole with similar indole derivatives, focusing on substituents, molecular properties, and synthesis methods:

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-3-iodo-1-methyl-1H-indole?

- Methodological Answer : The synthesis typically involves sequential halogenation and alkylation.

N-Alkylation : Introduce the methyl group at the indole N1 position using alkylating agents (e.g., methyl iodide) under basic conditions (e.g., NaH in DMSO). This method is efficient, as demonstrated by the quantitative yield for 5-bromo-1-methyl-1H-indole synthesis .

Halogenation : Bromination at C5 and iodination at C3 require electrophilic substitution. For bromination, N-bromosuccinimide (NBS) in dichloromethane is effective . Iodination may employ N-iodosuccinimide (NIS) under similar conditions. Regioselectivity is influenced by directing groups and solvent polarity.

Q. Table 1: Representative Synthetic Conditions for Halogenated Indoles

Q. What spectroscopic techniques are used to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the N-methyl group (δ ~3.7–4.1 ppm in ¹H NMR) and aromatic protons (e.g., H2 at δ ~6.4 ppm for alkylated indoles) . Halogens deshield adjacent carbons (e.g., C3-I: δ ~100–110 ppm in ¹³C NMR).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺ for 5-bromo-3-substituted indoles: m/z ~427 ).

- X-ray Crystallography : Resolves regiochemistry and crystal packing. SHELX programs are standard for refinement .

Q. How do bromine and iodine substituents influence the reactivity of the indole core?

- Methodological Answer :

- Electronic Effects : Bromine (σₚ ~0.23) and iodine (σₚ ~0.18) are weakly deactivating but meta-directing, favoring electrophilic substitution at C3 or C5. Steric bulk of iodine may slow reaction kinetics .

- Cross-Coupling Potential : Iodine’s polarizability enhances Suzuki-Miyaura or Ullmann coupling efficiency at C3, enabling bioconjugation .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in halogenation reactions for this compound?

- Methodological Answer :

- Directing Groups : Use temporary protecting groups (e.g., Boc at N1) to direct electrophiles to C3.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for iodination .

- Catalysis : CuI catalyzes click chemistry for triazole introduction at C3, as seen in 5-bromo-3-triazolylindoles (50–70% yields) .

Q. What challenges arise in crystallographic analysis of this compound?

- Methodological Answer :

- Heavy-Atom Effects : Iodine’s high electron density causes absorption errors. Use multi-scan corrections (SADABS) during data collection .

- Disorder : Methyl and halogen groups may require anisotropic displacement parameter refinement. SHELXL’s restraints (e.g., DFIX, ISOR) improve model stability .

Table 2: Crystallographic Refinement Parameters

| Parameter | Typical Value | Reference |

|---|---|---|

| Space Group | P2₁/c | |

| R-factor | <0.05 | |

| Displacement Parameters | Anisotropic for heavy atoms |

Q. What strategies validate the biological activity of this compound derivatives?

- Methodological Answer :

- Enzyme Assays : Test cholinesterase or monoamine oxidase (MAO) inhibition using Ellman’s method (IC₅₀ determination) .

- Antioxidant Screening : DPPH radical scavenging assays (e.g., EC₅₀ ~20 µM for 5-bromoindoles) .

- SAR Studies : Compare analogs (e.g., 5-bromo-3-fluorophenylindoles) to identify critical substituents (Note: Excluded source).

Key Considerations for Researchers

- Synthetic Reproducibility : Optimize reaction time (e.g., 12–24 hours for CuI-catalyzed reactions ) and purity via column chromatography (silica gel, EtOAc/hexane).

- Data Contradictions : Conflicting yields (e.g., 25% vs. 50% for similar triazole syntheses ) may arise from solvent purity or catalyst loading.

- Green Chemistry : Replace DMF/PEG-400 with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.